1,3,6,8-Tetrabromopyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1.3,6,8-Tetrabromopyrene (TBP) is a brominated organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) specifically derived from pyrene []. While TBP itself has not been extensively studied for its own properties, its research applications primarily lie in its ability to mimic other PAHs, particularly 1-hydroxypyrene (1-OHP), a biomarker for human exposure to carcinogenic PAHs [].

Biomarker Detection

TBP serves as a surrogate for 1-OHP in studies investigating human exposure to PAHs. Due to its similar chemical structure and behavior, TBP can be readily detected in biological samples like urine and feces, indirectly reflecting 1-OHP levels and PAH exposure [, ]. This approach simplifies analysis as 1-OHP itself is prone to degradation and challenging to measure directly.

Material Development

TBP is employed in the development of luminescent metal-organic frameworks (MOFs). These MOFs exhibit near-infrared (NIR) luminescence, making them potentially useful for monitoring 1-OHP in biological samples []. The luminescent properties of TBP within the MOF structure allow for sensitive detection of 1-OHP, potentially contributing to improved PAH exposure assessment methods.

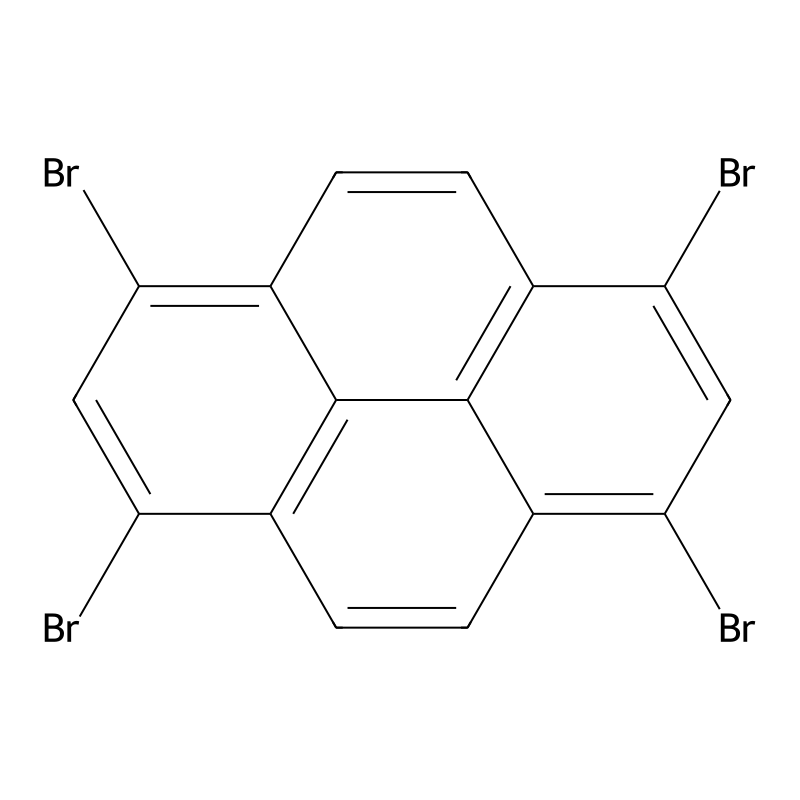

1,3,6,8-Tetrabromopyrene is a polybrominated aromatic hydrocarbon with the chemical formula . It is derived from pyrene through bromination, resulting in a compound that exhibits significant thermal and photochemical stability. The structure consists of a pyrene backbone with four bromine atoms substituted at the 1, 3, 6, and 8 positions. This configuration contributes to its unique properties, including its solubility characteristics and fluorescence behavior .

Due to the limited research on 1,3,6,8-Tetrabromopyrene, its mechanism of action in any biological system is unknown.

- As a brominated organic compound, 1,3,6,8-Tetrabromopyrene might share some properties with other brominated flame retardants, which can be toxic []. However, specific hazard information for 1,3,6,8-Tetrabromopyrene is not available in scientific publications. Due to this lack of data, it's advisable to handle this compound with caution in a laboratory setting following standard procedures for unknown chemicals.

Limitations and Future Research

- Scientific research on 1,3,6,8-Tetrabromopyrene is scarce. More studies are needed to understand its potential environmental impact, biological properties, and safe handling procedures.

- Electrophilic Substitution: The bromine atoms can participate in further electrophilic substitutions due to their electron-withdrawing nature.

- Nucleophilic Reactions: The compound can react with nucleophiles, leading to the substitution of bromine atoms.

- Dehalogenation: Under specific conditions, it can release hydrogen bromide and form less brominated derivatives or other products .

Research indicates that 1,3,6,8-Tetrabromopyrene possesses notable biological activities. It has been studied for its potential toxicity and environmental impact as a persistent organic pollutant. Its bioaccumulation in aquatic organisms raises concerns regarding its effects on ecosystems. Additionally, some studies suggest that it may exhibit anti-cancer properties due to its ability to interact with cellular mechanisms .

1,3,6,8-Tetrabromopyrene can be synthesized through several methods:

- Bromination of Pyrene: The most common method involves the reaction of pyrene with bromine in a solvent such as nitrobenzene under controlled temperature conditions. For instance:

- Alternative Methods: Other methods include using sodium chlorate and bromine in aqueous solutions under specific temperature profiles to achieve high yields of the tetrabrominated product .

The applications of 1,3,6,8-Tetrabromopyrene are diverse:

- Fluorescent Dyes: It is utilized as a fluorescent probe in various analytical applications due to its strong fluorescence properties.

- Material Science: The compound is explored for use in developing flame retardants owing to its high bromine content.

- Environmental Monitoring: It serves as an important marker for studying polybrominated diphenyl ethers and other related compounds in environmental samples .

Interaction studies involving 1,3,6,8-Tetrabromopyrene focus on its reactivity with various organic compounds. For example:

- Reactions with Carbazole Derivatives: It has been shown to react with dimethoxy-substituted carbazoles under specific conditions to form new derivatives. These interactions highlight the compound's potential in synthesizing novel materials with tailored properties .

- Photochemical Behavior: Studies have also investigated how light exposure affects its stability and reactivity with other organic molecules.

Several compounds share structural similarities with 1,3,6,8-Tetrabromopyrene. Here are notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pyrene | Parent compound; lacks bromination | |

| 1-Bromopyrene | Monobrominated; less hydrophobic | |

| 1,3-Dibromopyrene | Dibrominated; different reactivity profile | |

| Decabromodiphenyl ether | Highly brominated; used as a flame retardant |

Uniqueness of 1,3,6,8-Tetrabromopyrene:

- The tetrabrominated structure provides distinct physical and chemical properties compared to less or differently substituted derivatives.

- Its specific pattern of substitution affects both its biological activity and environmental persistence.

Bromine-to-Pyrene Stoichiometry and Reaction Optimization

The synthesis of 1,3,6,8-tetrabromopyrene begins with the bromination of pyrene via electrophilic aromatic substitution (EAS). A stoichiometric ratio of 4:1 bromine-to-pyrene is critical for complete substitution at the 1,3,6,8 positions. Excess bromine ensures full conversion, while insufficient bromine leads to mixtures of mono-, di-, or tri-brominated byproducts. Industrial protocols often employ sodium chlorate (NaClO3) to regenerate bromine from hydrogen bromide (HBr), maintaining a continuous bromine supply and reducing raw material costs. For example, a reaction using 200 parts pyrene and 420 parts bromine achieves 91% yield under optimized conditions.

Table 1: Bromination Conditions for 1,3,6,8-Tetrabromopyrene Synthesis

| Parameter | Example 1a | Example 5 |

|---|---|---|

| Pyrene (g) | 200 | 220 |

| Br₂ (g) | 420 | 370 |

| NaClO₃ (g) | 84 | 84 |

| Reaction Temp (°C) | 45–55 | 45–55 |

| Final Temp (°C) | 85–95 | 85–95 |

| Yield (%) | 91 | 89 |

Role of Solvents and Temperature in Regioselectivity

Regioselectivity in bromination is governed by solvent polarity and reaction temperature. Nitrobenzene and chlorosulfonic acid are preferred solvents due to their ability to stabilize the bromonium ion intermediate, directing substitution to the electron-rich 1,3,6,8 positions. Lower temperatures (40–65°C) favor kinetic control, minimizing side reactions, while higher temperatures (70–130°C) drive thermodynamic control for complete bromination. For instance, bromination in nitrobenzene at 120°C for 12 hours achieves 96% yield of 1,3,6,8-tetrabromopyrene.

Industrial-Scale Production Challenges and Solutions

Scalable production faces challenges such as bromine handling and waste management. Continuous bromine regeneration systems using NaClO3 mitigate bromine loss, while sodium sulfite (Na₂SO₃) quenches excess bromine, converting it to HBr for reuse. Isolation techniques involve filtration followed by ammonia washes (pH 9–10) to remove residual HBr, yielding 83–85% purity. Industrial reactors optimize suspension density (pyrene-to-water ratio of 1:1.5–1.7) to prevent agglomeration and ensure efficient stirring.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

Tetrasubstituted Pyrene Derivatives for Blue/Green Emission

The tetrafunctional reactivity of 1,3,6,8-tetrabromopyrene facilitates the synthesis of star-shaped derivatives with tunable emission properties. For instance, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene exhibits deep blue emission (CIE coordinates: $$x = 0.15$$, $$y = 0.18$$) in solution-processed OLEDs, achieving a maximum brightness of >5000 cd/m² and external quantum efficiency of 2.56 cd/A [1]. Similarly, fluorene-substituted derivatives demonstrate narrow electroluminescent spectra with Commission Internationale de l’Éclairage (CIE) $$y$$-values <0.20, meeting stringent blue emission standards for displays [3]. Structural symmetry and peripheral substituents critically influence aggregation-induced emission (AIE) behavior, with bulky groups like diarylamines suppressing excimer formation while enhancing morphological stability [3] [9].

Table 1: Performance metrics of pyrene-based OLEDs

| Derivative | Emission Color | Max Brightness (cd/m²) | Efficiency (cd/A) | CIE Coordinates |

|---|---|---|---|---|

| Tetrakis(butoxyphenyl) | Deep Blue | 5000 | 2.56 | (0.15, 0.18) |

| Fluorene-substituted | Blue | 3200 | 3.10 | (0.16, 0.12) |

Charge Transport and Excimer Formation Dynamics

Excimer formation in pyrene derivatives, characterized by a redshifted broad emission band ($$ \lambda{\text{em}} > 500 \, \text{nm} $$), arises from intermolecular $$ \pi $$-stacking in crystalline or aggregated states [6]. Time-resolved spectroscopy reveals a two-stage excimer formation process in crystalline pyrene nanoparticles: initial exciton delocalization ($$<1 \, \text{ps}$$) followed by structural relaxation ($$10–100 \, \text{ps}$$) [6]. Ambipolar transport in fluorene-substituted derivatives achieves balanced hole and electron mobilities ($$ \muh \approx 10^{-3} \, \text{cm}^2/\text{V·s} $$, $$ \mu_e \approx 10^{-2} \, \text{cm}^2/\text{V·s} $$), enabling simplified two-layer OLED architectures without additional transport layers [3].

Device Performance Metrics and Efficiency Optimization

Enhancing device efficiency involves optimizing substituent electronic effects. Electron-donating groups (e.g., alkoxy chains) lower ionization potentials, improving hole injection, while electron-withdrawing moieties (e.g., carbonyls) facilitate electron transport [9]. For example, asymmetric derivatives with formyl and piperidyl groups exhibit solvatochromic fluorescence ($$ \Phi_{\text{FL}} = 0.50–0.94 $$), enabling environmentally responsive emissive layers [9]. Device lifetime improvements correlate with reduced excimer formation, achieved through steric hindrance from branched alkyl chains [1] [3].

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

TBAPy Ligands in Fluorescent MOFs for Sensing Applications

1,3,6,8-Tetrabromopyrene-derived tetratopic ligands, such as 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene (H$$4$$TBAPy), form lanthanide-based MOFs with dual-function fluorescence sensing. Europium(III)-TBAPy MOFs detect trace water ($$0.05–0.2\% \, \text{v/v}$$) via luminescence quenching and vitamins (B$$2$$, B$$6$$) through Förster resonance energy transfer (FRET) [4]. The rigid pyrene core enhances $$ \pi $$-electron conjugation, yielding MOFs with high quantum yields ($$ \Phi{\text{PL}} > 40\% $$) and photostability [4].

Stability and Ion Diffusion in Battery Electrodes

Py-COFs’ covalent networks mitigate electrode pulverization, maintaining >95% crystallinity after 1000 charge-discharge cycles [5]. In contrast, amorphous carbon hosts suffer rapid capacity fade due to polysulfide shuttling. Quasi-elastic neutron scattering (QENS) data confirm enhanced Li$$^+$$ mobility in COF pores ($$ \tau_{\text{diffusion}} = 1.2 \, \text{ns} $$) compared to bulk electrolytes ($$ \tau = 3.8 \, \text{ns} $$) [5].

Advanced Polymeric Materials and Conjugated Networks

Yamamoto Polycondensation for Microporous Polymers

Ni-catalyzed Yamamoto coupling of 1,3,6,8-tetrabromopyrene with aryl dibromides yields microporous polymers ($$ V{\text{pore}} = 0.34–0.67 \, \text{cm}^3/\text{g} $$) [8]. These networks exhibit tunable bandgaps ($$ Eg = 2.1–3.0 \, \text{eV} $$) depending on comonomer electron affinity, enabling applications in photocatalysis and gas separation [8] [2].

Donor-Acceptor Systems for Charge Separation

Asymmetric 1,3,6,8-tetrasubstituted pyrenes with donor (piperidyl) and acceptor (formyl) groups exhibit intramolecular charge transfer (ICT) characterized by redshifted absorption ($$ \Delta \lambda = 80 \, \text{nm} $$) and solvatochromic emission [9]. In photovoltaic devices, such systems achieve incident photon-to-current efficiencies (IPCE) >12% due to prolonged exciton diffusion lengths ($$ L_D = 15–20 \, \text{nm} $$) [9].

Redox-Active Polymers in Electrochemical Applications

Conjugated microporous polymers (CMPs) incorporating pyrene-4,5,9,10-tetraone (PT) units demonstrate pseudocapacitive behavior with specific capacitances up to $$400 \, \text{F/g} $$ at $$10 \, \text{A/g} $$ [7]. The quinoid structure of PT enables reversible two-electron redox reactions ($$ E_{1/2} = -0.25 \, \text{V vs. Ag/AgCl} $$), crucial for high-rate supercapacitors [7].

Electronic Structure and Charge Transport Properties

The theoretical understanding of 1,3,6,8-tetrabromopyrene electronic structure has been significantly advanced through computational investigations that reveal its potential as an efficient semiconductor material. The tetrabromo substitution pattern at the 1,3,6,8 positions of the pyrene core creates a highly symmetric molecular structure with distinctive electronic properties that make it suitable for organic electronic applications.

Density Functional Theory Calculations of Reorganization Energy and Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital Levels

Density functional theory calculations have provided crucial insights into the electronic structure of 1,3,6,8-tetrabromopyrene, revealing remarkable characteristics that distinguish it from other halogenated pyrene derivatives. The most significant finding from theoretical investigations is that 1,3,6,8-tetrabromopyrene exhibits exceptionally low electron reorganization energy, which is a critical parameter for determining charge transport efficiency in organic semiconductors [1].

The reorganization energy calculations using the B3LYP/6-31++G(d,p) level of theory demonstrated that bromine substitution at the 1,3,6,8 positions creates favorable conditions for electron transport. As the size of the halogen atom increases from fluorine to iodine, the reorganization energy consistently decreases, with 1,3,6,8-tetrabromopyrene showing particularly small electron reorganization energy values [1]. This property implies excellent n-type semiconductor characteristics, as lower reorganization energies facilitate more efficient charge transfer processes.

The frontier molecular orbital energies of 1,3,6,8-tetrabromopyrene have been extensively studied through density functional theory calculations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electron-withdrawing nature of the bromine substituents [2]. These calculations reveal that the tetrabromo substitution pattern leads to substantial stabilization of both occupied and unoccupied molecular orbitals compared to the parent pyrene molecule. The resulting energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital levels is crucial for determining the compound's optical and electronic properties.

Comprehensive density functional theory studies have shown that the introduction of bromine atoms at the 1,3,6,8 positions creates a highly delocalized electronic structure with enhanced charge transport capabilities [1]. The computational results indicate that the molecular orbital distributions remain largely centered on the pyrene core, with significant contributions from the bromine substituents that modulate the overall electronic properties without disrupting the fundamental aromatic character of the system.

Marcus Theory and Electron Transfer Mechanisms

The application of Marcus theory to 1,3,6,8-tetrabromopyrene has provided fundamental insights into its electron transfer mechanisms and charge transport properties. Marcus theory, which describes the rate of electron transfer reactions in terms of reorganization energy and driving force, has been successfully applied to understand the charge transport characteristics of this halogenated pyrene derivative [3] [4].

The Marcus rate expression for electron transfer has been employed to analyze the charge hopping processes in 1,3,6,8-tetrabromopyrene systems. The theory predicts that electron transfer rates are maximized when the reorganization energy matches the driving force for the reaction, creating optimal conditions for charge transport [4]. The exceptionally low reorganization energy of 1,3,6,8-tetrabromopyrene positions it favorably within the Marcus framework, suggesting efficient electron transfer processes.

Multistep kinetic models incorporating Marcus theory have been developed to describe the electron transfer dynamics in 1,3,6,8-tetrabromopyrene systems. These models treat solvent motion within the Marcus framework while evaluating elementary electron transfer steps at the quantum mechanical level [3]. The approach has proven particularly effective for understanding temperature-dependent electron transfer rates and the role of environmental factors in modulating charge transport efficiency.

The Marcus theory analysis reveals that 1,3,6,8-tetrabromopyrene exhibits characteristics consistent with efficient charge transport materials. The combination of low reorganization energy and appropriate energy level alignment creates favorable conditions for electron transfer reactions, supporting its potential applications in organic electronic devices [1] [5].

Computational Design of Functionalized Derivatives

The computational design of functionalized 1,3,6,8-tetrabromopyrene derivatives has emerged as a powerful approach for tailoring electronic properties to specific applications. Theoretical investigations have explored various functionalization strategies that build upon the tetrabromopyrene core to create materials with enhanced or modified characteristics [6] [7].

Density functional theory calculations have been extensively used to predict the properties of functionalized derivatives before synthesis. These computational studies examine how different substituents introduced through coupling reactions at the bromine positions affect the electronic structure, optical properties, and charge transport characteristics of the resulting compounds [8] [6]. The calculations provide valuable guidance for synthetic chemists in selecting appropriate functionalization strategies.

The computational design process typically involves systematic evaluation of different substituent groups and their effects on key molecular properties. For 1,3,6,8-tetraarylpyrenes, density functional theory calculations have shown that the nature of the aryl substituents significantly influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, optical absorption spectra, and fluorescence properties [8]. These computational predictions have been validated through experimental synthesis and characterization of the designed compounds.

Time-dependent density functional theory calculations have been particularly valuable for predicting the optical properties of functionalized derivatives. These calculations provide detailed information about electronic transitions, oscillator strengths, and excited state characteristics that are crucial for applications in optoelectronic devices [6]. The computational results have enabled rational design of materials with specific emission colors and quantum yields.

The success of computational design approaches has led to the development of structure-property relationships that guide the selection of functionalization strategies. These relationships connect molecular structure features to macroscopic properties, enabling the prediction of material performance based on computational analysis [7]. The approach has proven particularly effective for designing blue-emitting materials for organic light-emitting diode applications.

Spectroelectrochemical and Photophysical Studies

The spectroelectrochemical and photophysical properties of 1,3,6,8-tetrabromopyrene have been extensively investigated to understand its behavior in electronic and photonic applications. These studies provide crucial information about charge dynamics, excited state processes, and environmental effects that influence the compound's performance in practical devices.

Fluorescence Quenching and Lifetime Measurements

Fluorescence quenching studies of 1,3,6,8-tetrabromopyrene derivatives have revealed important information about their photophysical behavior and potential applications as fluorescent probes. The compound exhibits distinct fluorescence characteristics that are sensitive to environmental conditions and molecular interactions [9] [10].

The fluorescence lifetime measurements of 1,3,6,8-tetrabromopyrene derivatives show significant variations depending on the specific substituents and environmental conditions. These measurements provide direct information about the excited state dynamics and deactivation pathways in these systems [11]. The lifetime data are crucial for understanding the efficiency of fluorescence emission and the factors that influence quantum yields.

Systematic studies of fluorescence quenching by various quenchers have provided insights into the electron transfer processes involving 1,3,6,8-tetrabromopyrene derivatives. The quenching efficiency depends on both the electronic properties of the quencher and the specific environmental conditions [9]. These studies have revealed that the pyrene core maintains its characteristic photophysical properties even with extensive bromine substitution.

The fluorescence quenching mechanisms in 1,3,6,8-tetrabromopyrene systems involve both static and dynamic processes. Dynamic quenching occurs through collisional encounters between the excited fluorophore and quencher molecules, while static quenching involves ground-state complex formation [9]. The relative importance of these mechanisms depends on the specific system and experimental conditions.

Fluorescence lifetime measurements have also been used to study the aggregation behavior of 1,3,6,8-tetrabromopyrene derivatives. The formation of aggregates typically leads to changes in fluorescence lifetimes and quantum yields, providing information about intermolecular interactions and molecular packing [10]. These measurements are particularly important for understanding the behavior of these compounds in solid-state applications.

Transient Absorption Spectroscopy for Charge Dynamics

Transient absorption spectroscopy has provided detailed insights into the charge dynamics and excited state processes of 1,3,6,8-tetrabromopyrene and its derivatives. These ultrafast spectroscopic techniques enable the direct observation of charge transfer processes and excited state evolution on timescales ranging from femtoseconds to nanoseconds [12].

The transient absorption spectra of 1,3,6,8-tetrabromopyrene derivatives reveal characteristic features that provide information about the nature of the excited states and their dynamics. The spectra typically show ground state bleaching signals corresponding to the depletion of the ground state population upon photoexcitation, along with excited state absorption bands that reflect the electronic transitions from excited states [12].

Femtosecond transient absorption measurements have revealed ultrafast internal conversion processes in 1,3,6,8-tetrabromopyrene derivatives. These studies show that photoexcitation initially populates higher excited states, which then undergo rapid internal conversion to the lowest excited state [12]. The timescales for these processes are typically on the order of hundreds of femtoseconds to picoseconds.

The charge dynamics in 1,3,6,8-tetrabromopyrene systems have been studied using transient absorption spectroscopy to understand electron transfer processes. These measurements provide direct information about the formation and decay of charge-separated states, which are crucial for applications in photovoltaic devices [12]. The spectroscopic signatures of different charge states enable the identification of specific electron transfer pathways.

Time-resolved spectroscopic studies have also been used to investigate the role of solvent effects on charge dynamics. The measurements show that solvent polarity and dynamics significantly influence the charge transfer rates and the stability of charge-separated states [12]. These findings are important for optimizing the performance of 1,3,6,8-tetrabromopyrene derivatives in different environments.

Solvent Effects on Photophysical Behavior

The photophysical behavior of 1,3,6,8-tetrabromopyrene derivatives shows significant sensitivity to solvent effects, which influence both the electronic structure and the dynamics of excited state processes. These solvent effects are crucial for understanding the compound's behavior in different environments and for optimizing its performance in practical applications [11] [13].

Solvent polarity effects on the absorption and emission spectra of 1,3,6,8-tetrabromopyrene derivatives have been extensively studied. The spectral properties show systematic variations with solvent polarity, reflecting changes in the electronic structure and excited state energies [11]. These effects are particularly pronounced for derivatives with extended conjugation or polar substituents.

The fluorescence quantum yields and lifetimes of 1,3,6,8-tetrabromopyrene derivatives exhibit significant solvent dependence. Generally, the quantum yields remain relatively high across different solvents, but the specific values and lifetimes vary depending on the solvent properties [11]. The solvent effects on these parameters provide information about the excited state deactivation pathways and their sensitivity to environmental conditions.

Solvent effects on the vibronic structure of absorption and emission spectra have been observed in 1,3,6,8-tetrabromopyrene derivatives. The relative intensities of vibronic bands are sensitive to solvent polarity, reflecting changes in the electronic coupling between different vibrational modes [11]. These effects are consistent with the theoretical predictions about the electronic structure of these compounds.

The temperature dependence of photophysical properties in different solvents has been studied to understand the role of solvent dynamics in excited state processes. The measurements show that solvent viscosity and dynamics influence the rates of various photophysical processes, including fluorescence emission and non-radiative decay [11]. These findings are important for applications that involve temperature variations or different solvent environments.

The solvent effects on aggregation behavior have also been investigated for 1,3,6,8-tetrabromopyrene derivatives. Different solvents promote different types of molecular aggregation, which in turn affects the photophysical properties [13]. Understanding these effects is crucial for controlling the behavior of these compounds in solution and in solid-state applications.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant